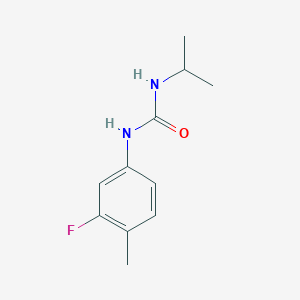

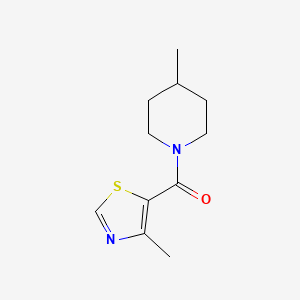

1-(3-Fluoro-4-methylphenyl)-3-propan-2-ylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Fluoro-4-methylphenyl)-3-propan-2-ylurea, also known as Fluconazole, is a triazole antifungal medication used to treat and prevent various fungal infections. It was first synthesized in 1981 by Pfizer, and since then, it has become one of the most widely used antifungal drugs due to its broad spectrum of activity and low toxicity.

Applications De Recherche Scientifique

1-(3-Fluoro-4-methylphenyl)-3-propan-2-ylurea has been extensively studied for its antifungal activity against various fungal infections, including candidiasis, cryptococcal meningitis, and dermatophytosis. It has also been studied for its potential use in combination with other drugs to treat fungal infections. In addition, 1-(3-Fluoro-4-methylphenyl)-3-propan-2-ylurea has been investigated for its potential use in the treatment of other diseases, such as leishmaniasis and trypanosomiasis.

Mécanisme D'action

1-(3-Fluoro-4-methylphenyl)-3-propan-2-ylurea works by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane. This leads to increased permeability of the cell membrane, which ultimately results in cell death. 1-(3-Fluoro-4-methylphenyl)-3-propan-2-ylurea is selective for fungal cells and has minimal effects on human cells, making it a safe and effective treatment for fungal infections.

Biochemical and Physiological Effects

1-(3-Fluoro-4-methylphenyl)-3-propan-2-ylurea has been shown to have minimal toxicity and side effects in humans. However, it can cause liver damage in rare cases, and it should be used with caution in patients with liver disease. 1-(3-Fluoro-4-methylphenyl)-3-propan-2-ylurea can also interact with other drugs, such as warfarin and phenytoin, and should be used with caution in patients taking these medications.

Avantages Et Limitations Des Expériences En Laboratoire

1-(3-Fluoro-4-methylphenyl)-3-propan-2-ylurea has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. It also has a broad spectrum of activity against various fungal infections, making it a versatile tool for studying fungal biology. However, 1-(3-Fluoro-4-methylphenyl)-3-propan-2-ylurea has some limitations in lab experiments. It can be difficult to dissolve in aqueous solutions, and it may not be effective against all fungal species.

Orientations Futures

There are several future directions for research on 1-(3-Fluoro-4-methylphenyl)-3-propan-2-ylurea. One area of interest is the development of new formulations of 1-(3-Fluoro-4-methylphenyl)-3-propan-2-ylurea that can be administered in different ways, such as intravenous or intramuscular injection. Another area of interest is the development of new antifungal drugs that work in combination with 1-(3-Fluoro-4-methylphenyl)-3-propan-2-ylurea to increase its effectiveness against fungal infections. Finally, there is a need for further research on the mechanisms of action of 1-(3-Fluoro-4-methylphenyl)-3-propan-2-ylurea and other antifungal drugs to better understand how they work and how they can be optimized for use in clinical settings.

Conclusion

In conclusion, 1-(3-Fluoro-4-methylphenyl)-3-propan-2-ylurea is a widely used antifungal drug with a broad spectrum of activity and low toxicity. It has been extensively studied for its antifungal activity and potential use in the treatment of other diseases. 1-(3-Fluoro-4-methylphenyl)-3-propan-2-ylurea works by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane. It has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for research on 1-(3-Fluoro-4-methylphenyl)-3-propan-2-ylurea, including the development of new formulations and the investigation of its mechanisms of action.

Méthodes De Synthèse

The synthesis of 1-(3-Fluoro-4-methylphenyl)-3-propan-2-ylurea involves several steps. The first step is the reaction of 3,4-difluoronitrobenzene with 2-methyl-2-propen-1-ol, which results in the formation of 3,4-difluoro-4-(2-methylprop-2-en-1-yl)aniline. The second step involves the reaction of this intermediate with cyanamide to form 3,4-difluoro-4-(2-methylprop-2-en-1-yl)anilino)cyanoacetic acid. The final step is the reaction of this intermediate with ammonium carbonate to form 1-(3-Fluoro-4-methylphenyl)-3-propan-2-ylurea.

Propriétés

IUPAC Name |

1-(3-fluoro-4-methylphenyl)-3-propan-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O/c1-7(2)13-11(15)14-9-5-4-8(3)10(12)6-9/h4-7H,1-3H3,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYYBPCJGVROOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NC(C)C)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Fluoro-4-methylphenyl)-3-propan-2-ylurea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Chloro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7512215.png)

![methyl N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]carbamate](/img/structure/B7512241.png)

![N-[(4-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7512249.png)

![N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B7512291.png)

![1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512299.png)

![1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene](/img/structure/B7512317.png)